molecular formula C16H25N3O2S B10948558 N~4~-(1-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

N~4~-(1-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10948558
M. Wt: 323.5 g/mol
InChI Key: DOIJAWZOADSSFE-UHFFFAOYSA-N
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Description

N~4~-(1-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid cage-like structure that imparts significant stability and lipophilicity to the molecules. These properties make adamantane derivatives valuable in various fields, including medicinal chemistry, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of N4-(1-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing advanced techniques such as microwave irradiation and catalytic methods to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N4-(1-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(1-Adamantyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of structural features, including the adamantyl group, pyrazole ring, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H25N3O2S

Molecular Weight

323.5 g/mol

IUPAC Name

N-(1-adamantyl)-1-ethyl-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C16H25N3O2S/c1-3-19-11(2)15(10-17-19)22(20,21)18-16-7-12-4-13(8-16)6-14(5-12)9-16/h10,12-14,18H,3-9H2,1-2H3

InChI Key

DOIJAWZOADSSFE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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